molecular formula C10H15NO B8619846 1-(Pyridin-3-yl)pentan-1-ol

1-(Pyridin-3-yl)pentan-1-ol

Cat. No.: B8619846
M. Wt: 165.23 g/mol
InChI Key: QCFKWFTVGHMPSE-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentan-1-ol (CAS 18085-86-4) is a primary alcohol featuring a pyridine ring substituted at the 3-position with a pentanol chain. Its molecular formula is inferred as C₁₀H₁₅NO, with a molecular weight of 165.24 g/mol (based on its positional isomer, 1-(pyridin-3-yl)pentan-3-ol) .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-pyridin-3-ylpentan-1-ol

InChI

InChI=1S/C10H15NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8,10,12H,2-3,6H2,1H3

InChI Key

QCFKWFTVGHMPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1-(Pyridin-3-yl)pentan-3-ol

CAS 323202-04-6 (C₁₀H₁₅NO, MW 165.24 g/mol) differs from the target compound only in the position of the hydroxyl group (secondary alcohol at C3 vs. primary at C1). Key distinctions include:

  • Hydrogen Bonding : The primary alcohol in 1-(pyridin-3-yl)pentan-1-ol enhances water solubility compared to the secondary alcohol isomer .
  • Reactivity : The primary alcohol is more reactive in esterification and oxidation reactions, whereas the secondary alcohol may exhibit steric hindrance in certain syntheses .
  • Applications : Both isomers are used as intermediates in drug development, but the primary alcohol’s higher polarity may favor its use in hydrophilic pharmaceutical scaffolds.

Aromatic Substitution: 1-(2-Chlorophenyl)pentan-1-ol

CAS 22869-36-9 (C₁₁H₁₅ClO, MW 198.69 g/mol) replaces the pyridine ring with a chlorinated phenyl group. Key differences:

  • Electron Effects : The electron-withdrawing chlorine atom on the phenyl ring reduces electron density compared to the pyridine’s nitrogen, altering reactivity in electrophilic substitutions .

Functional Group Variation: (E)-N-(3-Methylbutyl)-1-phenylmethanimine

This imine (C₁₂H₁₇N, MW 175.27 g/mol) shares a pyridine-like aromatic system but lacks the hydroxyl group. Notable contrasts:

  • Volatility: The imine’s lack of hydrogen bonding results in higher volatility, making it suitable for fragrance applications (e.g., pear-like notes in floral volatiles) .
  • Stability : Imines are prone to hydrolysis under acidic conditions, whereas the alcohol’s stability in aqueous environments broadens its utility in pharmaceuticals .

Physicochemical and Functional Properties

The table below summarizes critical data for comparison:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications/Properties References
This compound 18085-86-4 C₁₀H₁₅NO 165.24 Primary alcohol Drug synthesis, hydrophilic intermediate
1-(Pyridin-3-yl)pentan-3-ol 323202-04-6 C₁₀H₁₅NO 165.24 Secondary alcohol Steric-hindered synthetic routes
1-(2-Chlorophenyl)pentan-1-ol 22869-36-9 C₁₁H₁₅ClO 198.69 Primary alcohol Lipophilic agrochemicals
(E)-N-(3-methylbutyl)-1-phenylmethanimine - C₁₂H₁₇N 175.27 Imine Floral fragrances

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